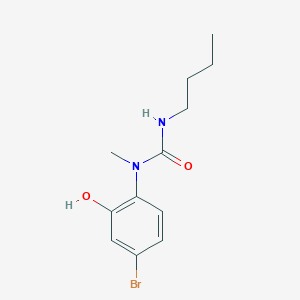![molecular formula C22H36SSn B14307411 Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane CAS No. 114245-12-4](/img/structure/B14307411.png)
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a butadiene moiety substituted with a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane typically involves the reaction of tributylstannane with a suitable precursor containing the 4-(phenylsulfanyl)buta-2,3-dien-2-yl moiety. One common method involves the use of a Grignard reagent or an organolithium compound to introduce the butadiene moiety, followed by the addition of tributylstannane under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as tributyltin hydride or other organotin hydrides.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of deoxygenated products .
Applications De Recherche Scientifique
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane involves its ability to participate in radical reactions. The tin atom in the compound can facilitate the formation of radicals, which then undergo various transformations. The phenylsulfanyl group can also interact with other molecules, influencing the overall reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylstannane: A simpler organotin compound used in similar radical reactions.
Tributyl[4-(2-butyl-octyl)-thiophen-2-yl]stannane: Another organotin compound with a thiophene moiety.
Tributyl[4-(1,2,2-triphenylethenyl)phenyl]stannane: An organotin compound with a triphenylethenyl group.
Uniqueness
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
114245-12-4 |
|---|---|
Formule moléculaire |
C22H36SSn |
Poids moléculaire |
451.3 g/mol |
InChI |
InChI=1S/C10H9S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
AEAWQOABDYUCHR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C=CSC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

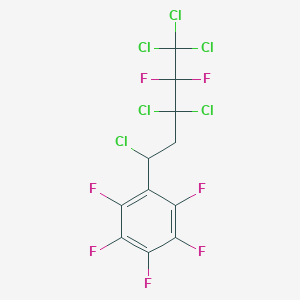
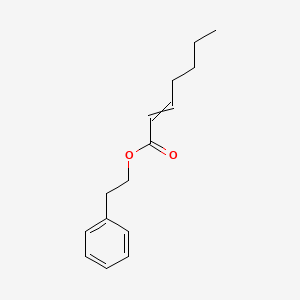
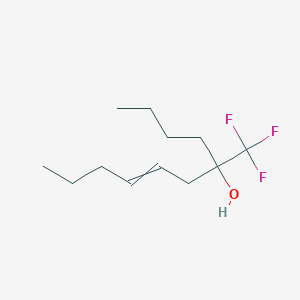
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

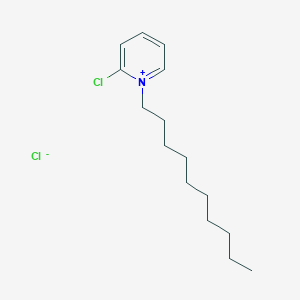

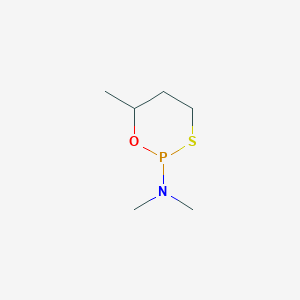

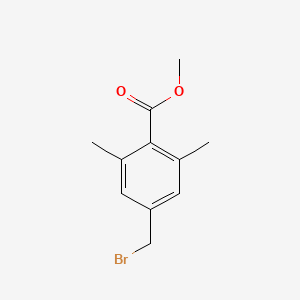
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
